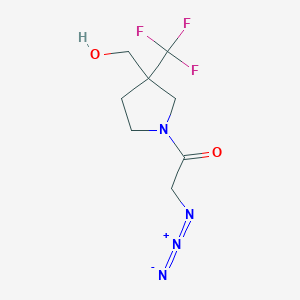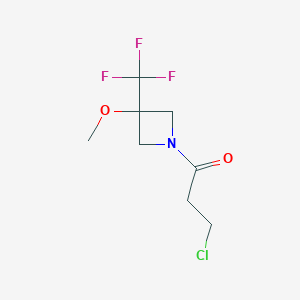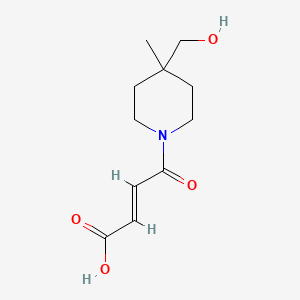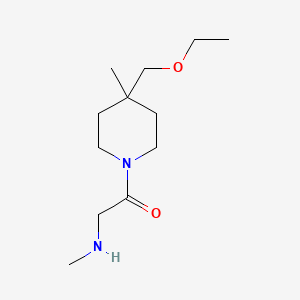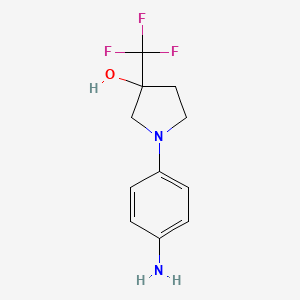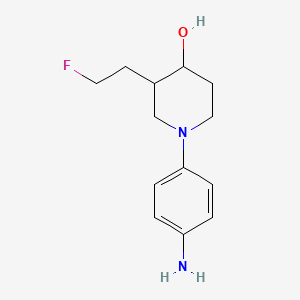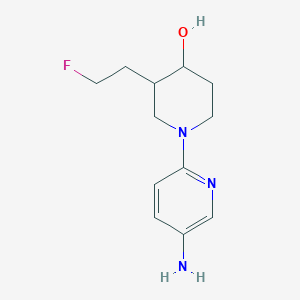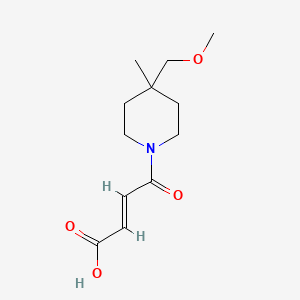![molecular formula C11H16N2O B1491553 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 2092279-18-8](/img/structure/B1491553.png)
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(3,3-Dimethylcyclobutyl)methyl-1H-pyrazole-4-carbaldehyde (DMCP) is a versatile compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic aromatic compound, and is characterized by its cyclic structure and methyl substituent on the nitrogen atom. DMCP is an important building block for organic synthesis, and has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, DMCP has been studied in a number of biological and physiological studies.
Aplicaciones Científicas De Investigación
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used to synthesize a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound has been studied in a number of biological and physiological studies. It has been used to study the effects of xenobiotics on human health, as well as the effects of environmental pollutants on aquatic ecosystems. It has also been used to study the mechanisms of enzyme inhibition in a number of biochemical systems.
Mecanismo De Acción
The mechanism of action of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes in the body, particularly enzymes involved in the metabolism of xenobiotics. It is believed that this compound binds to the active site of the enzyme and prevents the enzyme from performing its normal function. This inhibition of enzyme activity leads to a decrease in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in a number of studies. It has been found to inhibit the activities of enzymes involved in the metabolism of xenobiotics, resulting in an increased exposure to the xenobiotic. Additionally, this compound has been found to have a number of other effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of the synthesis of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde has a number of advantages for use in laboratory experiments. It is relatively stable, and has a high yield when synthesized. Additionally, it is relatively inexpensive, making it cost-effective for use in experiments. However, it is important to note that this compound is sensitive to moisture and air, and should be handled with care in the laboratory. Additionally, it is important to note that this compound is toxic, and should be handled with appropriate safety precautions.
Direcciones Futuras
There are a number of potential future directions for the study of 1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde. One potential direction is the development of new methods for synthesis and purification of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in a variety of biological and physiological systems. Finally, further research could be conducted to explore the potential toxicity of this compound, and to develop methods for safe handling and disposal of this compound.
Propiedades
IUPAC Name |
1-[(3,3-dimethylcyclobutyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2)3-9(4-11)6-13-7-10(8-14)5-12-13/h5,7-9H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMSTHMOFQZUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



